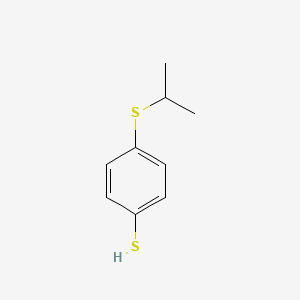
4-Isopropylsulfanyl-benzenethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropylsulfanyl-benzenethiol, also known as 4-isopropylbenzenethiol, is an aromatic thiol with the molecular formula C9H12S2. It is characterized by the presence of an isopropyl group attached to a benzene ring, which is further substituted with a thiol group. This compound is known for its distinctive sulfur-containing functional group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropylsulfanyl-benzenethiol typically involves the following steps:
Halogenation: The starting material, phenyl sulfide, undergoes halogenation to form 4-halophenyl sulfide.
Industrial Production Methods
Industrial production of this compound often employs environmentally friendly methods to minimize waste and reduce environmental impact. The process involves recycling solvents and reagents, ensuring high efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
4-Isopropylsulfanyl-benzenethiol undergoes various chemical reactions, including:
Oxidation: In the presence of activated carbon and xylene, it can be oxidized to form the corresponding disulfide.
Common Reagents and Conditions
Oxidation: Activated carbon, xylene.
Substitution: 2-chloro-3-formylquinolines, sodium hydride, dimethyl sulfoxide.
Major Products
Oxidation: Corresponding disulfide.
Substitution: 2-(4-isopropylphenylthio)quinoline-3-carbaldehyde.
Scientific Research Applications
4-Isopropylsulfanyl-benzenethiol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Isopropylsulfanyl-benzenethiol involves its interaction with various molecular targets. The thiol group can undergo nucleophilic substitution reactions, forming covalent bonds with electrophilic centers in target molecules. This reactivity is crucial for its role in organic synthesis and potential biological activities .
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorothiophenol
- 4-Nitrothiophenol
- 4-Methylbenzenethiol
- Thiophenol
Uniqueness
4-Isopropylsulfanyl-benzenethiol is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic effects compared to other thiophenols.
Properties
CAS No. |
76227-90-2 |
|---|---|
Molecular Formula |
C9H12S2 |
Molecular Weight |
184.3 g/mol |
IUPAC Name |
4-propan-2-ylsulfanylbenzenethiol |
InChI |
InChI=1S/C9H12S2/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7,10H,1-2H3 |
InChI Key |
ZHOVOMHTXPBPFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















